molecular formula C20H21N7OS B6458214 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine CAS No. 2548977-35-9

6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine

Cat. No.: B6458214
CAS No.: 2548977-35-9
M. Wt: 407.5 g/mol
InChI Key: LYDFHIQHRWVQTE-UHFFFAOYSA-N
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Description

6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure comprises multiple functional groups that enable a wide range of chemical reactions and interactions.

Synthetic Routes and Reaction Conditions

  • Synthesis of 1,3,4-Thiadiazole Derivative

    • Reactants: : 2-methoxybenzaldehyde, thiosemicarbazide

    • Reaction Conditions: : Acidic medium, reflux

    • Product: : 5-(2-methoxyphenyl)-1,3,4-thiadiazole

  • Formation of Piperidinyl Derivative

    • Reactants: : 5-(2-methoxyphenyl)-1,3,4-thiadiazole, 4-piperidin-1-yl-bromobenzene

    • Reaction Conditions: : Nucleophilic substitution, basic medium

    • Product: : 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

  • Coupling with Purine

    • Reactants: : 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine, 7-methyl-7H-purine

    • Reaction Conditions: : Catalytic conditions, possibly involving a coupling agent

    • Product: : this compound

Industrial Production Methods

Scaling up these synthetic routes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry, automated synthesis, and green chemistry principles can be employed.

Types of Reactions

  • Oxidation

    • Reagents: : Oxidizing agents like hydrogen peroxide or potassium permanganate

    • Conditions: : Specific pH and temperature

    • Products: : Oxidized derivatives, possibly introducing additional functional groups

  • Reduction

    • Reagents: : Reducing agents such as sodium borohydride

    • Conditions: : Solvent and temperature control

    • Products: : Reduced derivatives, potentially altering biological activity

  • Substitution

    • Reagents: : Various nucleophiles or electrophiles

    • Conditions: : Suitable solvents, catalysts

    • Products: : Substituted derivatives with modified properties

Scientific Research Applications

This compound has notable applications:

  • Chemistry

    • Synthesis of analogs for structure-activity relationship (SAR) studies

    • As a ligand in coordination chemistry

  • Biology

    • Probe for studying biological pathways and mechanisms

    • Potential as a molecular tool in research

  • Medicine

    • Investigated for therapeutic potential in various diseases

    • As a scaffold for designing new drugs

  • Industry

    • Used in the development of novel materials

    • Applications in biotechnology and material science

Mechanism of Action

The compound's biological activity is mediated through interactions with specific molecular targets. It can:

  • Bind to Receptors: : Interacts with protein receptors, altering their activity

  • Enzyme Inhibition: : Inhibits enzymes by binding to active sites, affecting metabolic pathways

  • Pathway Modulation: : Influences signal transduction pathways, altering cellular responses

Comparison with Similar Compounds

Compared to other similar compounds, 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 6-{4-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7H-purine

  • 6-{4-[5-(2-ethylphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine

These analogs differ in the substituents on the thiadiazole ring, leading to variations in their properties and applications.

This compound's uniqueness lies in the specific substitution pattern and the resultant physicochemical and biological properties, making it a valuable molecule for further research and application development.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[1-(7-methylpurin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7OS/c1-26-12-23-17-16(26)18(22-11-21-17)27-9-7-13(8-10-27)19-24-25-20(29-19)14-5-3-4-6-15(14)28-2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDFHIQHRWVQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)C4=NN=C(S4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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